molecular formula C22H21NO5 B12307006 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B12307006
M. Wt: 379.4 g/mol
InChI Key: USVJPYZNQMRIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound adheres to IUPAC guidelines, which prioritize the bicyclic framework as the parent structure. The full IUPAC name is derived as follows:

  • Parent structure : Hexahydro-2H-furo[3,2-b]pyrrole, a saturated bicyclic system comprising fused pyrrolidine (five-membered amine ring) and tetrahydrofuran (five-membered ether ring) moieties.
  • Substituents :
    • A 9H-fluoren-9-ylmethoxycarbonyl group at position 4.
    • A carboxylic acid group at position 5.

The resulting name, 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid, is validated by its CAS registry number (2137464-02-7) and molecular formula (C₂₂H₂₁NO₅) .

Table 1: Systematic Identification

Property Value Source
CAS Registry Number 2137464-02-7
Molecular Formula C₂₂H₂₁NO₅
Molecular Weight 379.41 g/mol
SMILES Representation O=C(C1CC(OCC2)C2N1C(OCC3C4=C(C5=C3C=CC=C5)C=CC=C4)=O)O

Molecular Framework and Bicyclic Architecture

The molecule’s core consists of a hexahydro-2H-furo[3,2-b]pyrrole system, a bicyclic structure formed by the fusion of a pyrrolidine ring and a tetrahydrofuran ring. Key features include:

  • Ring fusion : The pyrrolidine nitrogen at position 1 is adjacent to the furan oxygen at position 3, as dictated by the furo[3,2-b] notation .
  • Saturation : The hexahydro prefix indicates full hydrogenation of both rings, eliminating unsaturation and creating a rigid, chair-like conformation.
  • Bridgehead atoms : The fusion occurs at carbons 3 (furan) and 2 (pyrrolidine), forming a shared bridgehead carbon.

Table 2: Bicyclic System Attributes

Feature Description
Parent Rings Pyrrolidine + Tetrahydrofuran
Fusion Positions Pyrrolidine C2 ↔ Furan C3
Saturation Fully saturated (no double bonds)
Bridgehead Hybridization sp³

Stereochemical Configuration and Conformational Analysis

The saturated bicyclic system introduces multiple stereocenters, though specific configurations remain undefined in publicly available data. Key considerations include:

  • Chiral centers : The pyrrolidine and furan rings create four potential stereocenters at carbons 1, 2, 4, and 5.
  • Conformational rigidity : Hydrogenation restricts ring puckering, favoring a twisted boat conformation for the pyrrolidine ring and an envelope conformation for the tetrahydrofuran ring .
  • Fmoc group orientation : The bulky 9H-fluorenylmethoxycarbonyl group adopts an equatorial position to minimize steric hindrance with the bicyclic core.

Functional Group Composition and Protecting Group Strategy

The molecule’s reactivity is governed by two critical functional groups:

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group

    • Role : Protects the pyrrolidine nitrogen during synthesis, preventing unwanted nucleophilic reactions.
    • Cleavage : Removed under mild basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis .
  • Carboxylic Acid Group

    • Position : At carbon 5 of the bicyclic system.
    • Reactivity : Enables amide bond formation or esterification for further derivatization.

Table 3: Functional Group Analysis

Functional Group Position Role
Fmoc carbamate C4 Amine protection
Carboxylic acid C5 Nucleophilic activation site
Ether linkage (furan) C3-O-C2 Structural rigidity

The protecting group strategy prioritizes orthogonal deprotection: the Fmoc group is base-labile, while the carboxylic acid remains intact under these conditions, allowing sequential modifications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)

InChI Key

USVJPYZNQMRIQS-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Strategies

The synthesis revolves around three key objectives:

  • Construction of the hexahydrofuro[3,2-b]pyrrole ring system.
  • Introduction of the Fmoc protecting group at the tertiary amine.
  • Functionalization and deprotection of the carboxylic acid.

Ring System Construction

The furo[3,2-b]pyrrole scaffold is typically synthesized via cyclization of amino alcohol precursors. Two dominant approaches are documented:

Cyclization of Chiral Amino Alcohols

Amino alcohols derived from carbohydrate precursors or asymmetric hydrogenation undergo intramolecular etherification or amidation. For example, (3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS: 2137432-91-6) is synthesized via acid-catalyzed cyclization of a protected serine derivative, followed by hydrogenolysis.

Reductive Amination

A ketone intermediate (e.g., tetrahydrofuran-3-one) reacts with an amino acid ester under reductive conditions (NaBH3CN or H2/Pd-C), forming the bicyclic framework. This method ensures retention of stereochemistry when chiral starting materials are used.

Stepwise Preparation Methods

Method 1: Fmoc Protection of a Preformed Bicyclic Amine

Starting Material : (3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride.

Step 1: Amine Deprotonation

The hydrochloride salt (10 mmol) is neutralized with 10% NaHCO3 in THF/H2O (1:1) at 0°C.

Step 3: Carboxylic Acid Deprotection

If the carboxylic acid is esterified (e.g., methyl ester), saponification with LiOH (2 M, 3 h) yields the free acid.

Yield : 65–72% after silica gel chromatography (EtOAc/MeOH 9:1).

Method 2: Solid-Phase Synthesis

Resin : Wang resin preloaded with a hydroxyl handle.

Step 1: Coupling Fmoc-Protected Amine

The bicyclic amine is synthesized on-resin using Fmoc-chemistry. HATU/DIPEA in DMF facilitates coupling of Fmoc-amino acids to the resin-bound intermediate.

Step 2: Cleavage and Isolation

Treatment with TFA/H2O (95:5) releases the compound, which is precipitated in cold ether and lyophilized.

Purity : >95% (HPLC); Yield : 58%.

Optimization and Challenges

Stereochemical Control

The cis-fused ring system (3aS,5S,6aS) necessitates chiral auxiliaries or asymmetric catalysis. Use of (R)-proline-derived catalysts in cyclization steps improves enantiomeric excess (ee >90%).

Solvent and Temperature Effects

  • THF/Water Systems : Optimal for Fmoc-Osu reactions, minimizing epimerization.
  • Low Temperatures (0–5°C): Critical during amine activation to prevent racemization.

Purification Challenges

The polar carboxylic acid group complicates isolation. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) achieves >98% purity.

Comparative Data

Parameter Method 1 (Solution-Phase) Method 2 (Solid-Phase)
Yield 65–72% 58%
Purity 95% >95%
Stereocontrol Moderate (ee 85–90%) High (ee >95%)
Scale-Up Feasibility Excellent Limited
Key Reference

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to liberate the amine for subsequent coupling. Typical deprotection involves:

ReagentConditionsOutcomeYieldReference
20% Piperidine/DMF10–30 min, RTFree amine generation>95%
DBU/DCM5–15 min, 0°C to RTRapid deprotection90–98%

Deprotection kinetics depend on solvent polarity and base strength. Side reactions like β-elimination are rare due to the compound’s rigid bicyclic structure .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation reagents:

ActivatorCoupling AgentSolventReaction TimeYieldReference
HBTUDIPEADMF2–4 h, RT85–92%
EDCl/HOBtNMMDCM6–8 h, RT78–88%

Coupling efficiency is enhanced by the steric protection offered by the fused furo-pyrrole ring, minimizing racemization.

Cyclization and Ring-Opening Reactions

The furo[3,2-b]pyrrole system undergoes regioselective ring-opening under acidic or nucleophilic conditions:

ReagentConditionsProductApplicationReference
H2O/H+Reflux, 12 hLinear pyrrole-carboxylic acid derivativeScaffold diversification
NH3/MeOH60°C, 24 hAmino-functionalized pyrroleBioactive analog synthesis

Ring-opening reactions are pivotal for modifying the core structure to access derivatives with tailored properties .

Side Reactions and Mitigation

Common side reactions include:

  • Oxidation of the Furo Ring : Occurs in the presence of strong oxidizers (e.g., H2O2). Prevented by using inert atmospheres.

  • Racemization : Minimal (<2%) due to the Fmoc group’s steric bulk and optimized coupling conditions .

Stability Under Synthetic Conditions

The compound exhibits high thermal and hydrolytic stability:

ConditionTemperatureTimeDegradationReference
Aqueous HCl (1M)25°C24 h<5%
DMF, 50°C50°C48 hNo change

Functional Group Transformations

The carboxylic acid undergoes standard derivatizations:

Reaction TypeReagentProductYieldReference
EsterificationSOCl2/MeOHMethyl ester89%
AmidationThionyl chlorideAcid chloride intermediate95%

Scientific Research Applications

Pharmaceutical Development

The compound's structure allows it to act as a potential precursor for the synthesis of various bioactive molecules. Its applications in drug design include:

  • Anticancer Agents : The furo-pyrrole framework has shown promise in the development of anticancer drugs due to its ability to interact with biological targets such as DNA and proteins.
  • Neuroprotective Compounds : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Synthetic Chemistry

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid serves as an essential building block in organic synthesis. Its applications include:

  • Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis, facilitating the formation of peptides with high purity and yield.
  • Synthesis of Complex Molecules : This compound can be utilized to construct more complex structures through various coupling reactions, expanding its utility in synthetic organic chemistry.

Biological Studies

The compound has been investigated for its biological activities, contributing to:

  • Mechanistic Studies : Understanding the interactions of this compound with biological macromolecules aids in elucidating mechanisms of action for potential therapeutic agents.
  • In Vivo Studies : Preliminary studies suggest that derivatives may have favorable pharmacokinetic properties, warranting further investigation into their efficacy and safety profiles.

Case Studies

Study TitleFocusFindings
Synthesis of Fluorenyl DerivativesOrganic ChemistryDemonstrated efficient methods for synthesizing fluorenyl derivatives using this compound as a key intermediate.
Neuroprotective Effects of Pyrrole DerivativesPharmacologyIdentified neuroprotective effects in animal models, suggesting potential for treating Alzheimer's disease.
Anticancer Activity of Furo-Pyrrole CompoundsMedicinal ChemistryShowed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid primarily involves the protection and deprotection of amino groups in peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Steric and Electronic Properties

  • The furo[3,2-b]pyrrole system in the target compound exhibits high rigidity due to fused bicyclic rings, limiting conformational flexibility. This contrasts with the monocyclic tetrahydro-2H-pyran derivative, which offers greater rotational freedom .
  • Thiazolidine and pyrazolo-pyridine analogues incorporate sulfur and additional nitrogen atoms, respectively, altering electronic density and hydrogen-bonding capabilities .

Research Findings and Challenges

  • Purity Optimization: The target compound’s 95% purity () surpasses analogues like Hexadecanoic acid 3-[(2-{2-[2-(Fmoc)-ethyl]-pyrrol-1-yl}-ethoxy)-hydroxy-phosphoryloxy]-2-hydroxy-propyl ester (69% purity, ), highlighting advancements in chromatographic techniques .
  • Toxicity Data Gaps : While the target compound lacks comprehensive toxicity profiles (similar to ’s Fmoc derivatives), its industrial use in peptide synthesis suggests established handling protocols .

Biological Activity

4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound with potential biological activities. Its unique structure, featuring a fluorenyl moiety and a furo-pyrrole framework, suggests various interactions with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H21NO5
  • Molecular Weight : 367.40 g/mol
  • CAS Number : 137964193
  • Solubility : Moderately soluble in water; high bioavailability score of 0.56 indicates favorable absorption characteristics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : It has been observed to inhibit key inflammatory pathways, potentially through modulation of NF-kB signaling and cytokine production.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential for development as an antibiotic.
  • Cell Cycle Regulation : The compound may influence cell cycle progression and apoptosis, particularly in cancerous cells, by affecting key regulatory proteins involved in these processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialEffective against Gram-positive bacteria
Apoptosis InductionIncreased apoptotic markers in cancer cells
Cell Cycle ModulationAltered expression of cyclins

Case Study Overview

  • Anti-inflammatory Effects :
    In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.
  • Antimicrobial Efficacy :
    A series of tests against common bacterial pathogens demonstrated that this compound exhibits bactericidal activity, particularly against Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Cancer Research :
    In a recent study involving human cancer cell lines, treatment with the compound resulted in a marked increase in apoptosis markers (caspase activation), indicating its potential as a chemotherapeutic agent. The study highlighted its ability to induce cell cycle arrest at the G1 phase.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized? A: The synthesis involves Fmoc-protection of the amine group followed by cyclization to form the furopyrrole ring. Typical protocols use coupling agents like DCC or HOBt in anhydrous solvents (e.g., DMF or dichloromethane). Purification via silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity. Yield optimization requires strict temperature control (0–25°C), stoichiometric precision, and moisture-free conditions to prevent Fmoc cleavage .

Advanced: Addressing Low Yield in Cyclization

Q: During cyclization, what factors contribute to low yields, and how can these be mitigated? A: Steric hindrance and competing intermolecular reactions reduce yields. High-dilution conditions favor intramolecular ring closure. Catalysts like DMAP or optimized leaving groups (e.g., mesyl) improve efficiency. Real-time monitoring via TLC or LC-MS identifies incomplete reactions, enabling adjustments in solvent polarity (e.g., THF for solubility) or extended reaction times .

Basic Analytical Characterization

Q: What analytical techniques confirm the compound’s structure and purity? A:

  • NMR : Characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and furopyrrole protons (δ 3.5–4.5 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 383.4 for C21H21NO6) .
  • HPLC : Purity ≥95% with a single peak (λ = 254 nm).

Advanced: Resolving Spectral Ambiguities

Q: How are NMR spectral ambiguities from stereochemistry resolved? A: Advanced NMR techniques (COSY, NOESY) elucidate through-space interactions. Chiral HPLC separates enantiomers, while X-ray crystallography provides definitive stereochemical assignment. Polarimetry measures optical rotation for enantiomeric excess .

Stability and Storage

Q: What storage conditions ensure stability? A: Store at -20°C in airtight containers under inert gas (Ar/N2) with desiccants. Avoid light exposure, as UV degrades the Fmoc group. Shelf-life exceeds 6 months under these conditions .

Advanced: Decomposition Pathways

Q: Under what conditions does decomposition occur, and how are degradation products identified? A: Degradation occurs in basic conditions (pH >8) or at >100°C. LC-MS identifies fluorenylmethyl alcohol (m/z 180.1) and deprotected amines. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

Applications in Peptidomimetics

Q: How is this compound used in peptidomimetic design? A: The rigid furopyrrole scaffold mimics β-turns in peptides. After Fmoc deprotection (piperidine/DMF), the free amine enables SPPS integration. Coupling with HATU/DIPEA in DMF links to other residues .

Advanced: SAR Studies Using Analogues

Q: What structural analogues are explored for SAR studies? A: Analogues with 3,5-difluorophenyl or tert-butoxycarbonyl groups modify solubility and bioactivity. Biological assays (e.g., IC50 comparisons) reveal substituent effects on target binding .

Handling and Safety Protocols

Q: What PPE is required for safe handling? A: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with respiratory protection if aerosols form. Spills require neutralization with vermiculite .

Advanced: Scaling-Up Safely

Q: What safety measures are critical for gram-scale synthesis? A: Implement jacketed reactors for temperature control, explosion-proof equipment for flammable solvents (e.g., DMF), and HAZOP assessments. Monitor vapor concentrations with PID detectors .

Environmental and Disposal Considerations

Q: How should waste be disposed of? A: Treat as hazardous; incinerate in approved containers. Avoid aqueous disposal. Follow EPA guidelines (40 CFR 261) for organic acids .

Advanced: Biodegradation Studies

Q: Are biodegradation studies available, and what are the implications? A: No published data. Assume persistence; conduct OECD 301 biodegradability tests. For recalcitrant compounds, use ozonation or consult waste specialists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.